N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide
Description
N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a synthetic small molecule characterized by a thiazole core substituted with a pyridin-4-yl group at the 4-position and a butanamide chain at the 2-position. The butanamide chain is further modified with a p-tolylthio (methylphenylthioether) moiety.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-6-16(7-5-14)24-12-2-3-18(23)22-19-21-17(13-25-19)15-8-10-20-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQJDQJPTVCMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Pyridine Ring: The thiazole intermediate can be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Butanamide Group: The final step involves the reaction of the thiazole-pyridine intermediate with a butanoyl chloride derivative in the presence of a base to form the butanamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Key Insights :
Biological Activity
N-(4-(pyridin-4-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H16N3S2
- Molecular Weight : 306.43 g/mol
- CAS Number : 899969-07-4
The biological activity of this compound can be attributed to its structural components, which facilitate interactions with various biological targets. The thiazole and pyridine moieties are known to enhance the compound's affinity for specific receptors and enzymes.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
Biological Activity
Research indicates that this compound shows promise in various biological assays:
Case Studies
-
Antimicrobial Efficacy
- A study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent.
-
Cytotoxicity in Cancer Research
- In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines, particularly breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, indicating its potential for cancer therapy.
-
Anti-inflammatory Properties
- In a model of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
